molecular formula C13H16BrNO2 B13161047 1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid

1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid

Katalognummer: B13161047
Molekulargewicht: 298.18 g/mol
InChI-Schlüssel: QCHYKRCKZJSZPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid is a complex organic compound with the molecular formula C13H16BrNO2 This compound features a cyclobutane ring substituted with a carboxylic acid group and an amino-bromo-phenylethyl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of phenylethylamine to introduce the bromine atom. This is followed by the formation of the cyclobutane ring through a cyclization reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Nitro derivatives.

    Reduction: De-brominated compounds.

    Substitution: Azido or thiol-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid
  • 1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid
  • 1-[2-Amino-1-(2-iodophenyl)ethyl]cyclobutane-1-carboxylic acid

Uniqueness

1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid is unique due to the presence of the bromine atom, which can engage in specific interactions not possible with other halogens. This can lead to distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs .

Eigenschaften

Molekularformel

C13H16BrNO2

Molekulargewicht

298.18 g/mol

IUPAC-Name

1-[2-amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H16BrNO2/c14-11-5-2-1-4-9(11)10(8-15)13(12(16)17)6-3-7-13/h1-2,4-5,10H,3,6-8,15H2,(H,16,17)

InChI-Schlüssel

QCHYKRCKZJSZPB-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(C(CN)C2=CC=CC=C2Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.